molecular formula C5H11NO2S B8706372 2-Methylcysteine methyl ester

2-Methylcysteine methyl ester

Cat. No.: B8706372
M. Wt: 149.21 g/mol
InChI Key: KHCNYFGFJOBTEL-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Methyl-2-amino-3-mercaptopropanoic acid methyl ester is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a methyl ester group, an amino group, and a thiol group attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-2-amino-3-mercaptopropanoic acid methyl ester typically involves the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with methanol in the presence of an acid catalyst such as trimethylchlorosilane. This reaction is carried out at room temperature and results in the formation of the methyl ester .

Industrial Production Methods

In an industrial setting, the production of amino acid methyl esters can be achieved through various methods, including the use of protic acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid. Thionyl chloride and ion-exchange resins such as Amberlyst™-15 are also employed for this purpose .

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-2-amino-3-mercaptopropanoic acid methyl ester undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-2-Methyl-2-amino-3-mercaptopropanoic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.

    Biology: Studied for its role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of ®-2-Methyl-2-amino-3-mercaptopropanoic acid methyl ester involves its interaction with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-amino-3-mercaptopropanoic acid
  • 2-Methyl-2-amino-3-mercaptopropanoic acid ethyl ester
  • 2-Methyl-2-amino-3-mercaptopropanoic acid isopropyl ester

Uniqueness

®-2-Methyl-2-amino-3-mercaptopropanoic acid methyl ester is unique due to its specific stereochemistry and the presence of the methyl ester group, which can influence its reactivity and interactions with biological molecules. This compound’s distinct combination of functional groups makes it a valuable tool in various research applications .

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

methyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate

InChI

InChI=1S/C5H11NO2S/c1-5(6,3-9)4(7)8-2/h9H,3,6H2,1-2H3/t5-/m0/s1

InChI Key

KHCNYFGFJOBTEL-YFKPBYRVSA-N

Isomeric SMILES

C[C@](CS)(C(=O)OC)N

Canonical SMILES

CC(CS)(C(=O)OC)N

Origin of Product

United States

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